Welcome to the BenchChem Online Store!
molecular formula C8H4F2N2O B1436580 6,7-Difluoroquinazolin-4-ol CAS No. 205259-37-6

6,7-Difluoroquinazolin-4-ol

Cat. No. B1436580
M. Wt: 182.13 g/mol
InChI Key: WQQZTVZUFJDYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126952B2

Procedure details

38.0 g (0.213 mol) of 2-amino-4,5-difluorobenzoic acid and 44.0 g (0.423 mol) of formamidine acetate were suspended in 300 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 33.37 g (Y=84%) of 6,7-difluoro-3H-quinazolin-4-one.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(O)(=O)C.[CH:17](N)=[NH:18]>C(O)C>[F:12][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[F:11])[N:1]=[CH:17][NH:18][C:4]2=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)F
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(NC=NC2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.37 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.